2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide
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Overview
Description
2-cyano-N-{3-ethoxyspiro[34]octan-1-yl}-N-methylpyridine-3-sulfonamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 3-ethoxyspiro[3.4]octan-1-ol. This intermediate is then reacted with a sulfonamide derivative and a cyano group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyano and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2-pyridyl)acetamide: Similar in structure but lacks the spirocyclic moiety.
N-methylpyridine-3-sulfonamide: Contains the sulfonamide group but without the cyano and spirocyclic components.
Uniqueness
The uniqueness of 2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-cyano-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-23-16-11-15(17(16)8-4-5-9-17)20(2)24(21,22)14-7-6-10-19-13(14)12-18/h6-7,10,15-16H,3-5,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGFWEUDPIXHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCC2)N(C)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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